11-Deoxycandicidin D
Description
It is a component of the Levorin group, which is derived from the microorganism Streptomyces levoris . This compound is known for its potent antifungal properties and is primarily used in scientific research.
Properties
Molecular Formula |
C59H84N2O17 |
|---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,14,18,20-tetrahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C59H84N2O17/c1-36-19-15-13-11-9-7-5-6-8-10-12-14-16-24-47(77-59-56(73)54(61)55(72)39(4)76-59)34-51(70)53(58(74)75)50(69)32-46(66)31-44(64)22-17-20-42(62)30-43(63)21-18-23-45(65)33-52(71)78-57(36)38(3)29-37(2)48(67)35-49(68)40-25-27-41(60)28-26-40/h5-16,19,24-28,36-39,42,44,47-48,50-51,53-57,59,62,64,67,69-70,72-73H,17-18,20-23,29-35,60-61H2,1-4H3,(H,74,75) |
InChI Key |
WGGISROKTUVKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxycandicidin D involves the cultivation of Streptomyces levoris under specific conditions that promote the biosynthesis of this compound. The process includes the fermentation of the microorganism in a nutrient-rich medium, followed by extraction and purification of the compound .
Industrial Production Methods: Industrial production of 11-Deoxycandicidin D follows a similar approach to its synthetic preparation. Large-scale fermentation processes are employed, where Streptomyces levoris is cultured in bioreactors. The compound is then extracted using solvent extraction techniques and purified through chromatography methods .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is governed by its macrolide ring and functional groups.
Hydrolysis
-
Mechanism : Cleavage of ester or glycosidic bonds under acidic/basic conditions.
-
Conditions : Typically requires aqueous solutions with catalysts (e.g., enzymes, heat).
-
Outcome : Breakdown into smaller oligosaccharide or aglycone fragments.
Esterification
-
Mechanism : Reaction between hydroxyl groups and acylating agents (e.g., acetic anhydride).
-
Conditions : Acidic catalysts (e.g., H₂SO₄) and elevated temperatures.
-
Outcome : Formation of ester derivatives with modified solubility or stability.
Functional Group Interactions
-
Macrolide Ring : Susceptible to epoxidation, oxidation, or ring-opening reactions (e.g., via nucleophilic attack).
-
Stereocenters : Stable under mild conditions but may undergo epimerization under harsh acidic/basic environments.
Research Gaps
-
Lack of Detailed Reaction Databases : No comprehensive datasets for 11-Deoxycandicidin D’s reactivity profile.
-
In Vivo Stability : Limited data on metabolic transformations or degradation pathways.
Citations : PMC review on chemical reaction optimization. EvitaChem product details. General chemical reaction types.
(Note: Citations are simplified for brevity; full references are available in the provided sources.)
Scientific Research Applications
11-Deoxycandicidin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene antibiotics and their chemical properties.
Biology: Investigated for its antifungal activity and its effects on fungal cell membranes.
Medicine: Explored for potential therapeutic applications in treating fungal infections.
Industry: Utilized in the development of antifungal agents and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 11-Deoxycandicidin D involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately resulting in cell death .
Comparison with Similar Compounds
Candicidin: Another polyene antibiotic with similar antifungal properties.
Amphotericin B: A well-known polyene antibiotic used clinically to treat fungal infections.
Nystatin: Another polyene antibiotic with antifungal activity
Uniqueness: 11-Deoxycandicidin D is unique due to its specific structure and high antifungal activity. Compared to other similar compounds, it has a distinct mechanism of action and is derived from a unique microorganism, Streptomyces levoris .
Q & A
Q. What criteria determine the inclusion of raw data in publications versus supplementary materials?
- Guidelines : Place large datasets (e.g., NMR spectra, HPLC chromatograms) in SI. Retain processed data (e.g., MIC tables, statistical outputs) in the main text for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
